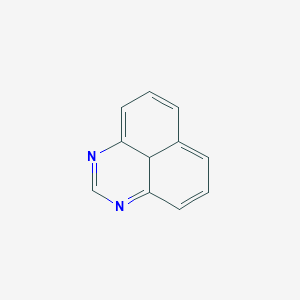

9bH-perimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

9bH-perimidine |

InChI |

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7,11H |

InChI Key |

PQHUBOXHFILTPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=CC3=NC=NC(=C1)C23 |

Canonical SMILES |

C1=CC2=CC=CC3=NC=NC(=C1)C23 |

Origin of Product |

United States |

Synthetic Methodologies for 9bh Perimidine and Its Analogues

Classical and Conventional Synthetic Routes to 9bH-Perimidine Frameworks

Traditional methods for constructing the perimidine skeleton have laid the foundation for the synthesis of a diverse array of derivatives. These routes often involve the formation of the central pyrimidine (B1678525) ring through cyclization reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of perimidines. The most common approach involves the condensation of 1,8-diaminonaphthalene (B57835) (DAN) and its derivatives with carbonyl compounds. nih.gov This reaction can be catalyzed by various agents, including acids, metals, and nanocatalysts, or even proceed under catalyst-free conditions. nih.gov

The general mechanism begins with the activation of the carbonyl carbon by a catalyst or solvent. This facilitates the initial reaction with one of the amino groups of DAN to form a Schiff base intermediate. Subsequently, the second amino group attacks the imine carbon, leading to a cyclic intermediate. A final proton transfer yields the perimidine derivative. nih.gov

A variety of carbonyl compounds can be employed in this reaction, including aldehydes and ketones, leading to a wide range of substituted perimidines. For instance, the reaction of 1,8-diaminonaphthalene with aromatic aldehydes can produce 2-substituted perimidines. materialsciencejournal.org Similarly, ketones can be used to synthesize 2,3-dihydro-1H-perimidine derivatives. materialsciencejournal.org

Several catalysts have been explored to improve the efficiency and conditions of these cyclocondensation reactions. These include:

Nano-silica sulfuric acid (NSSA) materialsciencejournal.org

NaY zeolite materialsciencejournal.org

Indium(III) chloride (InCl₃) for the synthesis of spiro-perimidine derivatives materialsciencejournal.org

FePO₄ materialsciencejournal.org

Phenylboronic acid materialsciencejournal.org

Sulfonated ordered nanoporous carbon materialsciencejournal.org

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental impact. nih.gov For example, some methods allow for the reaction to proceed at room temperature, while others may require elevated temperatures. materialsciencejournal.org

Annulation Reactions

Annulation, the process of building a new ring onto a molecule, is another key strategy for synthesizing perimidine frameworks. libretexts.org The Robinson annulation, a well-known method in organic synthesis, combines a Michael reaction with an intramolecular aldol (B89426) reaction to form a six-membered ring. libretexts.org While traditionally used for synthesizing cyclohexenones, the principles of annulation can be adapted for heterocyclic systems.

In the context of pyrimidine synthesis, annulation reactions can involve the formation of the pyrimidine ring from non-heterocyclic precursors. bu.edu.eg One common approach is the [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source. nih.gov This method is notable for its efficiency and ability to tolerate a variety of functional groups. nih.gov

Another example is the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, catalyzed by copper, to yield 2,4,6-trisubstituted pyrimidines. organic-chemistry.org This method is valued for its simplicity and scalability. organic-chemistry.org Furthermore, a four-component synthesis of 9H-pyrimido[4,5-b]indoles has been developed through a [4+2] annulation reaction, forming four C-N bonds in a single step. mdpi.com

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. ugent.be This trend is also evident in the field of perimidine synthesis, with a focus on green chemistry principles.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijrap.net In perimidine synthesis, this has translated into the development of solvent-free methodologies and the use of alternative energy sources like microwaves. nih.gov

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. ijrap.net Several solvent-free methods for perimidine synthesis have been reported, often involving grinding the reactants together, sometimes with a catalyst. nih.gov

For example, the synthesis of perimidine derivatives has been achieved by grinding 1,8-diaminonaphthalene and substituted aromatic aldehydes in the presence of a nano-γ-Al₂O₃/SbCl₅ catalyst at room temperature. nih.gov Another eco-friendly approach utilizes sulfamic acid as a recyclable catalyst for the reaction between 1,8-diaminonaphthalene and aldehydes under solvent-free conditions at 70 °C. nih.gov The use of a nanocellulose-assisted magnetic nanocatalyst has also been reported for the synthesis of 2,3-dihydro-1H-perimidine at ambient temperature without a solvent. nih.gov

The following table summarizes various solvent-free methods for the synthesis of perimidine derivatives.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Nano-γ-Al₂O₃/SbCl₅ | 1,8-diaminonaphthalene, Aromatic aldehydes | Grinding, Room Temperature | High | nih.gov |

| Sulfamic acid | 1,8-diaminonaphthalene, Aldehydes | 70 °C | - | nih.gov |

| Fe₃O₄@zeolite-SO₃H | 1,8-diaminonaphthalene, Aldehydes | 80 °C | - | nih.gov |

| Fe₃O₄@NCs/BF₀.₂ | 1,8-diaminonaphthalene, Aromatic aldehydes | Ambient Temperature | - | nih.gov |

| Nano-silica sulfuric acid | 1,8-diaminonaphthalene, Aromatic aldehydes | - | Good | materialsciencejournal.org |

This table is based on available research findings and may not be exhaustive.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of perimidines and their analogues. nih.govmaterialsciencejournal.org

Microwave irradiation can be used to drive acid-catalyzed reactions between carboxylic acids and 1,8-diaminonaphthalene to produce 2-substituted perimidines. materialsciencejournal.org It has also been employed in the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides to synthesize 2-substituted perimidines. materialsciencejournal.org

The benefits of microwave-assisted synthesis include:

Rapid reaction rates: Reactions that might take hours with conventional heating can often be completed in minutes. researchgate.net

Higher yields: Improved reaction efficiency can lead to better product yields. researchgate.net

Cleaner reactions: Reduced side product formation is often observed. mdpi.com

Energy efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer. mdpi.com

The following table provides examples of microwave-assisted synthesis of pyrimidine derivatives.

| Reactants | Catalyst/Conditions | Product | Reference |

| 1,8-diaminonaphthalene, Carboxylic acids | Acid-catalyzed, Microwave irradiation | 2-substituted perimidines | materialsciencejournal.org |

| 1,8-diaminonaphthalene, Iminoester hydrochlorides | Microwave irradiation | 2-substituted perimidines | materialsciencejournal.org |

| γ-ketoesters, Aryl aldehydes, Thiourea derivatives | Biginelli cyclocondensation, Microwave irradiation | Bicyclic pyrimidine derivatives | researchgate.net |

| β-ketoesters/β-aldehydoester, Urea | BF₃·Et₂O, Microwave irradiation | Uracil analogues | mdpi.com |

This table highlights some reported microwave-assisted synthetic routes and is not an exhaustive list.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a significant green chemistry tool for accelerating organic reactions. nih.govresearchgate.net This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional methods. researchgate.netsci-hub.seacademie-sciences.fr

In the synthesis of 2,3-dihydro-1H-perimidine analogues, ultrasound has been effectively employed. One method involves the reaction of 1,8-diaminonaphthalene with various aldehydes. For instance, using N-Bromosuccinamide in water under ultrasound irradiation (80W) can produce perimidine analogs in 14–21 minutes with yields between 88–96%. nih.gov Another approach uses a novel adenine-based acidic nanomagnetic catalyst under solvent-free conditions with ultrasonic irradiation, providing an efficient and reusable catalytic system for synthesizing 2-substituted-2,3-dihydro-1H-perimidines. tandfonline.com

The synthesis of various pyrimidine derivatives, a class of compounds related to perimidines, also benefits from sonication. Studies have shown the successful synthesis of pyrano[2,3-d]pyrimidine derivatives and other heterocycles under ultrasonic conditions, highlighting the broad applicability of this eco-friendly technique. materialsciencejournal.orgnanobioletters.com The use of ultrasound can be combined with various catalytic systems, including nanocatalysts, to further optimize reaction conditions. For example, the synthesis of 2,3-dihydroperimidines has been achieved using nano-γ-Al2O3/BFn and its magnetic counterpart under ultrasound irradiation, resulting in high conversions and simple work-up procedures.

Catalytic Synthesis of this compound Derivatives

Catalysis is central to the modern synthesis of this compound derivatives, offering pathways that are both efficient and selective. A wide array of catalysts, including acids, metals, nanoparticles, and ionic liquids, have been developed to facilitate the cyclocondensation reaction between 1,8-naphthalenediamine and carbonyl compounds. nih.gov

Acid-Catalyzed Reactions

Acid catalysis is a well-established method for synthesizing 2,3-dihydro-1H-perimidines. Various Brønsted and Lewis acids are effective in promoting the condensation of 1,8-naphthalenediamine (NDA) with aldehydes and ketones. nih.gov

Protonic acids have been used, but their strong acidity can sometimes lead to side reactions. academie-sciences.fr More contemporary methods utilize milder acid catalysts to improve efficiency and substrate scope. For example, bis(oxalato)boric acid (HBOB) has been reported as an efficient catalyst for the reaction between NDA and ketones. nih.gov Refluxing in ethanol (B145695) with 10 mol% of HBOB provides excellent yields (70-95%) under mild conditions, with the added benefit of a recoverable catalyst. nih.gov

Other notable acid catalysts include:

p-Toluenesulfonic acid (PTSA): Used for reacting NDA with heterocyclic ketenes in refluxing xylene to produce substituted perimidines. nih.gov

Phenyl boronic acid: Employed as a Lewis acid catalyst for the condensation of various ketones with NDA in ethanol at 75 °C, offering high atom economy and excellent yields. nih.gov

The choice of acid catalyst and reaction conditions can be tailored to the specific substrates, often favoring eco-friendly solvents like ethanol or water. nih.gov

| Acid Catalyst | Substrates | Solvent | Conditions | Key Advantages | Citation |

|---|---|---|---|---|---|

| Bis(oxalato)boric acid (HBOB) | NDA, Ketones | Ethanol | Reflux, 10 mol% catalyst | Green solvent, mild conditions, recoverable catalyst, high yields (70-95%) | nih.gov |

| p-Toluenesulfonic acid (PTSA) | NDA, Heterocyclic ketenes | Xylene | Reflux | Effective for specific ketene (B1206846) substrates | nih.gov |

| Phenyl boronic acid | NDA, Ketones | Ethanol | 75 °C | Mild conditions, easy handling, high atom economy | nih.gov |

Metal-Catalyzed Transformations

Metal catalysts, particularly Lewis acidic metal salts, are highly effective for the synthesis of perimidine derivatives under mild conditions. nih.gov These methods often feature high yields, broad substrate scope, and operational simplicity.

Several metal catalysts have been successfully applied:

Ytterbium(III) triflate (Yb(OTf)₃): Catalyzes the reaction of NDA with a range of aromatic, heterocyclic, and aliphatic ketones in ethanol at room temperature, affording moderate to high yields. nih.govacademie-sciences.fr

Bismuth(III) chloride (BiCl₃): An economical and less toxic metal catalyst that efficiently promotes the synthesis of perimidine derivatives from NDA and ketones at ambient temperature in ethanol. nih.govacademie-sciences.fr

Copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O): Serves as an effective catalyst for the reaction between NDA and aldehydes in ethanol at room temperature, resulting in high yields and short reaction times. nih.gov

Indium(III) chloride (InCl₃): Facilitates the cyclo-condensation of NDA with various carbonyl compounds in water at ambient temperature, making it a "green" and efficient method for preparing 2,3-dihydro-1H-perimidines and spiro-perimidines. nih.govacademie-sciences.fr

Cobalt(II) Catalysts: A well-defined cobalt(II) complex has been used for the synthesis of 2,3-dihydro-1H-perimidine via an acceptorless dehydrogenative annulation (ADA) pathway, reacting NDA with benzyl (B1604629) alcohols and even fatty alcohols. rsc.org

These metal-catalyzed transformations demonstrate versatility, accommodating a wide variety of ketone and aldehyde substrates while often utilizing environmentally benign solvents like ethanol or water. nih.govacademie-sciences.fr

| Metal Catalyst | Substrates | Solvent | Conditions | Yields | Citation |

|---|---|---|---|---|---|

| Ytterbium(III) triflate | NDA, Ketones | Ethanol | Room Temp. | 75-93% | nih.govacademie-sciences.fr |

| Bismuth(III) chloride | NDA, Ketones | Ethanol | Room Temp. | 79-92% | nih.govacademie-sciences.fr |

| Copper(II) nitrate | NDA, Aldehydes | Ethanol | Room Temp. | High | nih.gov |

| Indium(III) chloride | NDA, Carbonyls | Water | Room Temp. | 77-91% | nih.govacademie-sciences.fr |

| Cobalt(II) complex | NDA, Alcohols | - | Acceptorless Dehydrogenative Annulation | Good | rsc.org |

Nanocatalyst-Mediated Approaches

The use of nanocatalysts represents a significant advancement in the synthesis of perimidines, aligning with the principles of green chemistry. nih.gov Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity. nih.govmdpi.com Their key advantages include ease of preparation, simple separation (especially for magnetic nanocatalysts), recyclability, and the ability to conduct reactions under mild or solvent-free conditions. nih.govtandfonline.com

A variety of nanocatalysts have been developed for perimidine synthesis:

Nano-silica sulfuric acid: Provides a simple, high-yielding protocol for the condensation of NDA and aldehydes in ethanol at room temperature. nih.gov

Nano-γ-Al₂O₃/SbCl₅: This Lewis acid catalyst facilitates the reaction between NDA and substituted aromatic aldehydes under solvent-free grinding conditions at room temperature, producing high yields. nih.govmaterialsciencejournal.org

Magnetic Nanocatalysts: Several magnetic nanocatalysts, such as Fe₃O₄/SO₃H@zeolite-Y and Fe₃O₄@NCs/BF₀.₂, have been synthesized. nih.govmaterialsciencejournal.org These allow for easy catalyst recovery using an external magnet and have been used to prepare 2-aryl perimidine derivatives in high yields under solvent-free conditions. nih.govmaterialsciencejournal.org Another novel magnetic catalyst, Fe₃O₄@SiO₂@(CH₂)₃NHCO-adenine sulfonic acid, has been used for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines under ultrasonic irradiation and solvent-free conditions. tandfonline.com

These methods are characterized by their eco-friendliness, procedural simplicity, high purity of products, and excellent atom economy. nih.gov The ability to reuse the catalyst for multiple runs without significant loss of activity makes these approaches economically and environmentally attractive.

Organocatalysis and Biocatalysis

Organocatalysis , the use of small, metal-free organic molecules to catalyze reactions, offers a powerful alternative to metal-based systems, avoiding issues of metal toxicity and waste. mdpi.comnih.gov In the context of perimidine synthesis, squaric acid has been identified as an impressive organocatalyst. It effectively catalyzes the synthesis of 2,3-dihydro-1H-perimidines from the reaction of 1,8-diaminonaphthalene with various aldehydes in water at room temperature, providing good to high yields. materialsciencejournal.org This method is noted for being environmentally sustainable. materialsciencejournal.org The general principle of organocatalysis often involves the formation of activated intermediates, such as iminium ions, which facilitates the desired transformation under mild conditions. sigmaaldrich.com

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and operation under environmentally benign aqueous conditions. acib.atacsgcipr.org It is a cornerstone of green chemistry, with applications ranging from the production of fine chemicals to active pharmaceutical ingredients. acib.atswissbiotech.org While biocatalysis is widely used for creating chiral amines and other complex molecules, its specific application to the direct, de novo synthesis of the this compound core from precursors like 1,8-diaminonaphthalene is not extensively documented in the reviewed literature. acsgcipr.orgnih.gov However, the principles of biocatalysis, particularly the use of enzymes like imine reductases or transaminases, suggest potential future applications in the asymmetric synthesis of chiral perimidine derivatives. acsgcipr.org

Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with low melting points that are increasingly used as catalysts and environmentally benign solvent media in organic synthesis. mdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them attractive for green chemistry applications. oiccpress.com

In the synthesis of perimidine derivatives, ionic liquids can act as efficient catalysts. For example, the ionic liquid [BTBA]Cl-FeCl₃ has been utilized for the synthesis of 2,3-dihydro-1H-perimidines. nih.gov This method offers the advantages of mild reaction conditions, excellent yields (90-93%), and very short reaction times (1-3.5 minutes) at room temperature. nih.gov The use of ILs often simplifies the work-up procedure and allows for the recycling of the catalytic system. oiccpress.com The development of task-specific ionic liquids, such as those that are DABCO-based or derived from amino acids like L-proline, continues to expand the scope and efficiency of this catalytic approach for various heterocyclic syntheses, including pyrimidine derivatives. oiccpress.comjapsonline.com

Multi-Component Reaction (MCR) Strategies for this compound Construction

The most prevalent MCR strategy for constructing the perimidine core involves the condensation of 1,8-naphthalenediamine (NDA) with various carbonyl compounds, particularly aldehydes. nih.gov This can be classified as a three-component reaction (3CR) when considering the catalyst or specific reaction medium as an integral component influencing the outcome. The general mechanistic pathway involves initial activation of the aldehyde's carbonyl carbon, facilitating a nucleophilic attack from one of the amino groups of NDA to form a Schiff base intermediate. nih.gov This is followed by an intramolecular cyclization via a nucleophilic attack from the second amino group onto the imine carbon. nih.gov A final 1,3-proton transfer typically yields the aromatic 2-substituted perimidine derivative. nih.gov

Numerous catalytic systems have been developed to enhance the efficiency and selectivity of this transformation, often enabling the reaction to proceed under mild or environmentally benign conditions. nih.gov These include various nano-catalysts which offer advantages such as high surface area, easy separation, and potential for recyclability. nih.gov

The table below summarizes several MCR approaches for synthesizing perimidine analogues, highlighting the diversity of catalysts employed.

| Catalyst | Solvent/Condition | Reaction Time (min) | Yield (%) | Key Advantages | Catalyst Reusability (Cycles) |

|---|---|---|---|---|---|

| Nano-silica sulfuric acid | Ethanol / Room Temp. | 10–50 | 79–95 | Low catalyst amount, high yields. nih.gov | 4 nih.gov |

| Nano-CuY zeolite | Ethanol / Room Temp. | 15–25 | 77–93 | Low catalyst amount, simple synthesis. nih.gov | 3 nih.gov |

| Nano-γ-Al2O3-SbCl5 | Grinding / Room Temp. | 13–20 | 85–95 | Solvent-free, mechanochemical technique. nih.gov | Not Specified |

| Fe3O4@NCs/BF0.2 | Solvent-free / Room Temp. | 5–20 | 75–98 | Solvent-free synthesis. nih.gov | 4 nih.gov |

| Fe3O4@β-CD-ZrO | Ethanol / Room Temp. | 10–20 | 75–90 | High atom economy. nih.gov | 4 nih.gov |

| Fe3O4/SO3H@zeolite-Y | Ethanol / Room Temp. | 4–6 | 88–98 | Wide range of reactants. nih.gov | 5 nih.gov |

| Ni/TCH@SBA-15 | Ethanol / Room Temp. | 10–18 | 85–94 | Scalable process. nih.gov | 5 nih.gov |

| SiO2 nanoparticles | Grinding / 25 °C | 10–30 | 88–97 | Solvent-free synthesis. nih.gov | 4 nih.gov |

Synthetic Approaches to Specific this compound Isomers and Tautomers

The synthesis of specific isomers and tautomers of heterocyclic compounds is a fundamental challenge in organic chemistry that relies on controlling reaction pathways and equilibria. numberanalytics.comnumberanalytics.com Perimidine can exist in several tautomeric forms due to the mobility of a proton. While the 1H-perimidine form is the most commonly depicted and thermodynamically stable aromatic tautomer, other isomers such as this compound are theoretically possible. The this compound represents a non-aromatic tautomer where the mobile proton resides on the bridgehead carbon atom (C-9b), interrupting the cyclic conjugation of the heterocyclic ring.

Direct synthetic routes targeting the this compound tautomer specifically are not widely reported and likely require strategies that kinetically favor its formation or trap it before it can rearrange to the more stable aromatic 1H-perimidine. The general mechanism for perimidine formation concludes with a 1,3-proton shift that establishes aromaticity. nih.gov Therefore, to isolate a this compound, this final step must be intercepted.

Synthetic strategies could involve:

Precursor Design: The use of N-substituted or C-substituted 1,8-naphthalenediamine precursors could sterically or electronically disfavor the final aromatization step, potentially stabilizing the 9bH-tautomer.

Reaction Condition Control: Manipulating factors such as temperature, solvent, and pH can influence tautomeric equilibria. numberanalytics.com Low-temperature reactions might allow for the isolation of a kinetically favored, less stable tautomer.

Stereoselective Synthesis: The synthesis of specific stereoisomers, particularly in substituted perimidine analogues, can be achieved using chiral starting materials or catalysts. For instance, the stereoselective synthesis of chiral 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been demonstrated, indicating that stereocontrol at the 9b-position is feasible in related fused systems. researchgate.net This approach often utilizes chiral α-amino amides as starting materials, where the inherent chirality directs the formation of a specific diastereomer. researchgate.net Such principles could be adapted to create chiral this compound derivatives. A stereospecific reaction, such as an SN2 reaction, can be used to invert the stereochemistry at a specific site, allowing for the exclusive formation of one isomer. reddit.com

The table below outlines general strategies that can be applied to target specific isomers or tautomers in heterocyclic synthesis.

| Strategy | Description | Applicability to this compound |

|---|---|---|

| Kinetic vs. Thermodynamic Control | Running a reaction under conditions that favor the faster-forming (kinetic) product over the most stable (thermodynamic) product. numberanalytics.com | Low-temperature conditions could potentially trap the non-aromatic this compound before it tautomerizes to the more stable 1H-perimidine. |

| Chiral Auxiliaries/Catalysts | Employing a chiral molecule to guide the reaction towards a specific stereoisomer, which can be later removed. | Could be used to synthesize enantiomerically pure this compound derivatives from achiral precursors. |

| Substituent Effects | Introducing specific functional groups on the starting materials to electronically or sterically influence the reaction's outcome. | Bulky substituents on the nitrogen atoms might hinder the planarity required for the aromatic 1H-perimidine, favoring the 9bH-tautomer. |

| Stereospecific Reactions | Using reactions that inherently proceed with a specific stereochemical outcome (e.g., inversion or retention of configuration). reddit.com | If a precursor with a defined stereocenter is used, a stereospecific cyclization could lead to a specific this compound isomer. |

Chemical Reactivity and Mechanistic Investigations of 9bh Perimidine Derivatives

Electron Density Distribution and Reactivity Profiles of the 9bH-Perimidine Core

The reactivity of the this compound system is intrinsically linked to its electron density distribution. Computational studies using Density Functional Theory (DFT) have provided significant insights into the molecule's electronic properties and reactivity profiles. amazonaws.comamazonaws.comjournalcsij.com The perimidine core is characterized by a transfer of electron density from the nitrogen-containing heterocyclic ring to the naphthalene (B1677914) moiety. nih.gov This electronic interplay results in a notable polarization of the π-electron cloud. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and local reactivity descriptors helps to predict the most probable sites for chemical attack. journalcsij.com

Electrophilic Attack: DFT calculations consistently identify the nitrogen atoms of the pyrimidine (B1678525) ring as the most favorable sites for electrophilic attack. amazonaws.comamazonaws.comindexcopernicus.com This is attributed to the high electron density and the presence of lone-pair electrons on these atoms.

Nucleophilic Attack: The preferred site for nucleophilic attack is generally predicted to be specific carbon atoms within the ring system. For instance, in 2,3-dihydro-1H-perimidine derivatives, the C26 and C32 carbon atoms have been identified as susceptible to nucleophilic attack. amazonaws.comamazonaws.com

The table below summarizes local reactivity indices for a representative 2,3-dihydro-1H-perimidine compound, calculated at the B3LYP/6-311G(d,p) level, indicating the preferred sites for electrophilic and nucleophilic reactions.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Predicted Reactivity |

|---|---|---|---|

| N26 | High Positive Value | Low Value | Preferred site for electrophilic attack amazonaws.comamazonaws.com |

| N28 | High Positive Value | Low Value | Preferred site for electrophilic attack amazonaws.comamazonaws.com |

| C32 | Low Value | High Positive Value | Preferred site for nucleophilic attack amazonaws.com |

| C26 | Low Value | High Positive Value | Preferred site for nucleophilic attack amazonaws.comamazonaws.com |

Nucleophilic Substitution Reactions

The π-deficient character of the pyrimidine portion of the perimidine system makes it susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present at positions 2, 4, or 6. slideshare.netbhu.ac.in

While categorized under the broader class of the molecule's reactivity, the reaction at the nitrogen centers involves an electrophile. The high electron density and the availability of lone pairs on the nitrogen atoms make them highly nucleophilic and thus the primary sites for electrophilic attack. amazonaws.comindexcopernicus.com This reaction is fundamental to the chemistry of many nitrogen-containing heterocycles. uoanbar.edu.iq Protonation, for example, readily occurs at the nitrogen atoms in an acidic medium, which can deactivate the ring toward subsequent electrophilic substitution on the carbon framework. uoanbar.edu.iq

The reactivity of the perimidine core can be further tuned by the presence of substituents on its carbon atoms. C-substituted perimidines can undergo a variety of reactions. For example, ethyl 2(3H)-perimidinylideneacetate, a C-substituted perimidine derivative, reacts with C-aryl-N-arylmethanehydrazonoyl chlorides and C-ethoxycarbonyl-N-arylmethanehydrazonoyl chlorides to yield complex heterocyclic systems like 2-(pyrazoliden-4-yl) perimidines and substituted pyrrolo[1,2-a] perimidines, respectively. researchgate.net These transformations highlight how substituents at the C2 position can act as synthetic handles for constructing more elaborate fused-ring structures.

Electrophilic Attack at Nitrogen Centers

Electrophilic Substitution Reactions

Activating Effects: The lone pair of electrons on the nitrogen atoms can be donated into the π-system, increasing the electron density of the naphthalene rings. nih.gov This electron-donating resonance effect activates the carbocyclic rings towards electrophilic attack, similar to other electron-donating groups in aromatic systems. libretexts.orgnumberanalytics.com Activating groups generally direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org

Deactivating Effects: The nitrogen atoms are more electronegative than carbon and exert an electron-withdrawing inductive effect, which deactivates the ring. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for electrophilic substitution, the nitrogen atoms become protonated. uoanbar.edu.iqgcwgandhinagar.com The resulting positive charge on the pyridinium-like nitrogen strongly deactivates the entire ring system toward further electrophilic attack, making such reactions difficult. bhu.ac.inuoanbar.edu.iq

When electrophilic substitution does occur on the perimidine carbon framework, it shows distinct positional selectivity. The activating effect of the heterocyclic part directs the substitution to specific positions on the naphthalene rings. Studies indicate that positions with high electron density are the most susceptible. Oxidation, an electrophilic process, has been noted to occur at the 4- and 9-positions, which are para- and ortho-like positions relative to the activating amino groups. nih.gov In the related pyrimidine system, electrophilic substitution preferentially occurs at the 5-position, which is electronically analogous to the meta-position in pyridine (B92270) but is activated by the two nitrogen atoms. slideshare.net For perimidine, electrophilic reactions such as acylation, halogenation, and sulphonation occur on the naphthalene ring. nih.gov The precise position is determined by the interplay of the activating effects of the amino groups and the deactivating effects of the azine ring, along with the specific reaction conditions. nih.gov

Ring-Activating and Deactivating Effects

Oxidation and Reduction Chemistry of this compound

The redox behavior of perimidine derivatives is a key aspect of their chemical reactivity, influencing their potential applications in materials science and as synthetic intermediates. The unique electronic structure of the perimidine core, characterized by both π-excessive and π-deficient regions, dictates its susceptibility to oxidation and reduction processes. mdpi.com

Oxidation:

The oxidation of perimidine derivatives has been investigated primarily through electrochemical methods such as cyclic voltammetry (CV). These studies reveal that the naphthalene ring system is susceptible to oxidation. General findings indicate that the perimidine nucleus undergoes oxidation at the 4- and 9-positions, which possess high electron density. tandfonline.com Electrochemical oxidation of perimidine derivatives typically proceeds in one or two single-electron transfer stages. osi.lv For instance, studies on 6(7)-benzoylperimidines have demonstrated a two-stage single-electron transfer process. researchgate.net

The oxidation potentials of perimidine derivatives are influenced by the nature and position of substituents on the heterocyclic ring. The introduction of electron-donating or electron-withdrawing groups can significantly shift the oxidation potentials. For example, the ionization potentials of layers of various 2-substituted perimidine derivatives, which relate to their ease of oxidation, have been found to range from 5.26 to 5.52 eV. tandfonline.com In a study of perimidine-carbazole-thiophene monomers, potential-controlled oxidation was shown to enable the polarization of specific monomer subunits, leading to dimerization. mdpi.comresearchgate.net The oxidation of these complex systems can be irreversible and may lead to the deposition of polymeric films on the electrode surface. acs.org

Reduction:

The reduction of perimidine derivatives typically occurs at the heteroaromatic ring, particularly at N-alkylated positions. tandfonline.com The π-deficient character of the pyrimidine portion of the molecule makes it amenable to accepting electrons. Cyclic voltammetry studies have been employed to determine the reduction potentials of various perimidine derivatives. For instance, the electrochemical reduction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one and its thione analogue has been investigated, revealing a series of cathodic peaks corresponding to reduction events. researchgate.net

Theoretical studies using Density Functional Theory (DFT) provide further insight into the redox properties of perimidine derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the ease of oxidation and reduction, respectively. A higher HOMO energy indicates a greater propensity for oxidation, while a lower LUMO energy suggests a greater ease of reduction. A computational study on a series of 2,3-dihydro-1H-perimidine derivatives determined these energy levels and other global reactivity descriptors, offering a theoretical basis for their redox behavior. amazonaws.comamazonaws.com

The following interactive table summarizes the electrochemical data for selected perimidine derivatives from cyclic voltammetry studies.

Rearrangement Reactions and Fragmentations

Rearrangement and fragmentation reactions of the this compound skeleton provide pathways to novel heterocyclic structures and offer insights into the stability of the ring system.

Rearrangement Reactions:

While rearrangement reactions are a broad class of organic transformations, specific examples involving the core this compound structure are not extensively documented. However, related transformations that lead to the formation of the perimidine ring often involve rearrangement steps. For instance, the pyrolysis of 1-acylamino-8-azidonaphthalenes can yield 2-substituted perimidines. le.ac.uk This transformation formally involves a nitrene insertion into a C=O bond, which can be considered a type of rearrangement. le.ac.uk The study of thermolysis of various perimidine derivatives can also reveal rearrangement pathways under thermal stress. researchgate.net

Fragmentations:

The fragmentation of perimidine derivatives has been primarily studied using mass spectrometry (MS). Electron impact mass spectrometry (EI-MS) provides detailed information about the fragmentation pathways of the molecular ions of these compounds. The fragmentation patterns are highly dependent on the substituents present on the perimidine core.

In general, the fragmentation of substituted pyrimidine derivatives often begins with the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings. sapub.org For pyrimido-quinoline derivatives, fragmentation is often observed to occur on the pyrimidine ring. nih.gov Studies on pyrimidinethiones and related fused systems show that characteristic fragment ions are formed by the successive loss of simple groups, followed by the breakdown of the heterocyclic structure. sapub.org For example, the mass spectrum of certain pyrimidine derivatives shows a common fragmentation pathway involving the loss of a thioformyl (B1219250) group (CHS) or other small moieties from the initial fragment ions. iosrjournals.org

The table below presents characteristic mass spectral fragments observed for some pyrimidine derivatives, illustrating common fragmentation modes.

Elucidation of Reaction Mechanisms in Perimidine Transformations

Understanding the reaction mechanisms of perimidine transformations is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating these mechanisms at a molecular level.

Reaction intermediates play a pivotal role in directing the course of chemical transformations of perimidine derivatives. The formation and stability of these transient species often determine the final product distribution.

In the synthesis of perimidines, the reaction between 1,8-diaminonaphthalene (B57835) and carbonyl compounds proceeds through a Schiff base imine intermediate, which then undergoes an intramolecular nucleophilic attack to form a cyclic intermediate. tandfonline.com Subsequent proton transfer yields the final perimidine product. tandfonline.com

Computational studies on 2,3-dihydro-1H-perimidine derivatives have provided significant insights into their reactivity and the nature of potential intermediates. amazonaws.comamazonaws.com By analyzing local reactivity descriptors such as Fukui functions and natural atomic charges, researchers can identify the most probable sites for electrophilic and nucleophilic attack. amazonaws.comamazonaws.com For a series of 2,3-dihydro-1H-perimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level identified the nitrogen atoms (N26 and N28) as the preferred sites for electrophilic attack, while a specific carbon atom (C26) was identified as the favored site for nucleophilic attack. amazonaws.com The analysis of the Molecular Electrostatic Potential (MESP) map further corroborates these findings by visualizing the electron-rich and electron-poor regions of the molecule. amazonaws.comamazonaws.com

In oxidative coupling reactions of perimidine-containing monomers, radical cations and dications are key intermediates. mdpi.comresearchgate.net The stability of these charged intermediates, sometimes as π-dimers, can influence whether polymerization or dimerization occurs. mdpi.comresearchgate.net For example, in the electrooxidation of certain perimidine-carbazole hybrids, the formation of stable dicationic and tetracationic π-dimers was found to be a significant factor preventing extensive polymerization. mdpi.com

Transition state analysis provides a deeper understanding of the energy barriers and the geometric and electronic structures of the highest-energy points along a reaction coordinate. While specific transition state analyses for reactions of this compound are not abundant in the literature, computational studies on related pyrimidine systems offer valuable models and principles.

DFT calculations are instrumental in locating transition state structures and calculating their energies, which correspond to the activation energy of a reaction step. mdpi.comrsc.org For instance, in a theoretical study of the reactivity of 2,3-dihydro-1H-perimidine derivatives, the energy gap (ΔE) between the HOMO and LUMO was calculated. amazonaws.comamazonaws.com A smaller energy gap generally implies higher reactivity and lower kinetic stability, suggesting a lower energy barrier for certain reactions. amazonaws.comamazonaws.com This provides an indirect measure of the accessibility of the transition state.

More direct computational studies on other heterocyclic systems illustrate the power of transition state analysis. For example, in the study of pyrimidine ring-opening reactions, the relative Gibbs free energies of reactants, intermediates, and transition states were calculated to map out the entire reaction mechanism. researchgate.net Such calculations can reveal whether a reaction is likely to proceed via a concerted mechanism or a stepwise process involving discrete intermediates. acs.org The geometry of a calculated transition state, often characterized by one imaginary vibrational frequency, confirms that it is a true saddle point on the potential energy surface. rsc.org

The insights gained from these computational approaches on related systems lay the groundwork for future, more focused transition state analyses of key reactions involving the this compound scaffold, which will be essential for the rational design of new synthetic transformations.

Structural Modifications and Derivative Synthesis of 9bh Perimidine Scaffolds

Design Principles for Diversifying 9bH-Perimidine Structures

The diversification of the this compound scaffold is guided by established principles of medicinal and materials chemistry to create novel molecules with desired properties. These principles focus on systematically altering the molecule's size, shape, and electronic characteristics.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies : This fundamental approach involves making systematic modifications to the perimidine structure and evaluating the impact on a specific biological activity or physical property. slideshare.net For instance, adding electron-withdrawing or electron-donating groups at different positions can modulate the molecule's electronic profile and its interactions with biological targets or its performance in electronic devices. gsconlinepress.com

Scaffold Hopping : This strategy involves replacing the central perimidine core with a different, often structurally novel, heterocyclic system while aiming to retain or improve the desired properties. nih.gov Conversely, the perimidine scaffold itself can be used to replace other heterocyclic cores in known active compounds.

Bioisosteric Replacement : This principle involves substituting a functional group within a perimidine derivative with another group that has similar physical or chemical properties (e.g., size, electronics, hydrogen bonding capacity). slideshare.net This can lead to improved potency, selectivity, or pharmacokinetic properties.

Introduction of 3D Complexity : Moving beyond flat, two-dimensional structures is a key goal in modern drug design. researchgate.net For perimidines, this can be achieved by introducing sp³-hybridized centers, often at the C2 position, or by constructing fused, non-planar ring systems. This increased three-dimensionality can lead to more specific molecular interactions. researchgate.netrsc.org

These design principles are not mutually exclusive and are often used in combination to generate libraries of compounds with a wide range of structural and functional diversity. nih.gov

Synthesis of N-Substituted 9bH-Perimidines

Modification of the nitrogen atoms in the perimidine ring is a primary method for structural diversification. The most common approach is the direct N-substitution of the perimidine core, which is typically achieved after its initial formation.

The synthesis often begins with the condensation of 1,8-diaminonaphthalene (B57835) with an aldehyde or ketone to form a 2,3-dihydro-1H-perimidine, which can then be oxidized to the aromatic 1H-perimidine. nih.gov N-substitution reactions are then carried out on this core. A common method involves deprotonation of the N-H bond with a strong base like sodium hydride (NaH) followed by reaction with an alkyl or aryl halide. yok.gov.tr This allows for the introduction of a wide variety of substituents at one or both nitrogen atoms.

Another strategy involves the direct synthesis of N-substituted derivatives through intramolecular cyclization of appropriately designed precursors. organic-chemistry.org For example, a phenyliodine bis(trifluoroacetate) (PIFA)-mediated reaction can construct the indole (B1671886) skeleton by forming a bond between a side-chain nitrogen and the benzene (B151609) ring, a method adaptable to other pyrrole-fused aromatics like perimidines. organic-chemistry.org

Table 1: Examples of N-Substituted this compound Synthesis

| Product | Starting Material | Reagents/Conditions | Reference |

|---|

Synthesis of C-Substituted 9bH-Perimidines

Substitution at the carbon atoms of the this compound scaffold offers another dimension for diversification. The reactivity of the carbon positions varies depending on their location within the molecule. The naphthalene (B1677914) ring system is generally susceptible to electrophilic substitution, while the pyrimidine (B1678525) ring is more prone to nucleophilic attack. nih.gov

Common methods for C-substitution include:

Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, and sulfonation can introduce functional groups onto the electron-rich naphthalene portion of the scaffold. nih.gov

Nucleophilic Aromatic Substitution : On the pyrimidine ring, particularly if activated by an electron-withdrawing group or in N-alkylated derivatives, nucleophilic substitution can occur. nih.gov For example, a chloro-substituent on the pyrimidine ring can be displaced by various nucleophiles. nih.gov

Metal-Catalyzed Cross-Coupling Reactions : Modern synthetic methods like the Suzuki, Heck, and Sonogashira cross-coupling reactions are powerful tools for creating C-C bonds. nih.govmdpi-res.com These reactions typically require a halogenated perimidine precursor (e.g., a bromo- or iodo-perimidine) to be coupled with a boronic acid, alkene, or alkyne, respectively, in the presence of a palladium catalyst. nih.gov

Direct C-H Activation/Functionalization : Emerging techniques aim to directly convert C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. x-mol.net Rhodium(III)-catalyzed tandem annulation of 1H-perimidines with alkynes is an example of such a strategy. x-mol.net

Table 2: Selected Methods for C-Substitution of Perimidines

| Reaction Type | Reagents/Catalyst | Position of Substitution | Description | Reference |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ | Naphthalene ring (e.g., C6, C7) | Introduces a halogen atom for further functionalization. | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Pyrimidine or Naphthalene ring | Forms a new C-C bond, attaching an aryl group. | nih.gov |

| Nucleophilic Substitution | Amines | Pyrimidine ring (e.g., C6) | Displaces a leaving group (e.g., chlorine) with an amine. | nih.gov |

| C-H Annulation | Alkynes, [RhCp*Cl₂]₂ | Naphthalene ring | Forms a new fused ring via C-H activation. | x-mol.net |

Construction of Fused Heterocyclic Systems Incorporating this compound

Building additional heterocyclic rings onto the this compound framework leads to complex, polycyclic structures with unique properties. These fused systems are synthesized through various cyclization and annulation reactions.

One common strategy involves using a bifunctional perimidine derivative as a building block. For instance, perimidine-2-thione, synthesized from 1,8-diaminonaphthalene and carbon disulfide, is a versatile precursor. tandfonline.comtandfonline.com Reaction of the thione with reagents like propargyl bromide leads to the formation of a fused thiazole (B1198619) ring, resulting in a thiazolo[3,2-a]perimidine system. tandfonline.comtandfonline.com

Another approach involves the annelation of a new ring onto the perimidine core through intramolecular cyclization. A copper-catalyzed reaction between 2-(2-bromophenyl)-1H-perimidine and a cyanoacetate (B8463686) derivative first involves α-arylation, followed by an intramolecular nucleophilic attack of a perimidine nitrogen onto the cyano group. This sequence constructs a fused isoquinoline (B145761) ring, yielding 13-aminoisoquinolino[2,1-a]perimidine derivatives. researchgate.net Similarly, electrochemical oxidation of 6(7)-benzoylperimidines can be used to fuse a thiophene (B33073) ring to the scaffold. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems from Perimidine

| Fused System | Perimidine Precursor | Key Reagents/Reaction | Resulting Core Structure | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]perimidine | Perimidine-2-thione | Propargyl bromide, Sodium acetate | Perimidine fused with a thiazole ring | tandfonline.comtandfonline.com |

| Isoquinolino[2,1-a]perimidine | 2-(2-Bromophenyl)-1H-perimidine | Ethyl cyanoacetate, CuI/L-proline | Perimidine fused with an isoquinoline ring | researchgate.net |

| Thia-diazacyclopenta[cd]phenalene | 6(7)-Carbonyl derivatives of perimidine | Elemental sulfur | Perimidine fused with a thiophene ring | researchgate.net |

| Pyrrolo[1,2-a]perimidin-10-ones | 2-(1H-perimidin-2(3H)-ylidene) derivatives | Microwave irradiation | Perimidine fused with a pyrrole (B145914) ring | researchgate.net |

Stereochemical Aspects in this compound Derivative Synthesis

Stereochemistry becomes a critical consideration when substituents on the perimidine scaffold create chiral centers. The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial, particularly in pharmaceutical applications, as different isomers can have vastly different biological activities. wikipedia.org

A primary source of chirality in perimidine derivatives arises from the C2 position. When 1,8-diaminonaphthalene is condensed with an aldehyde or an unsymmetrical ketone, the resulting 2,3-dihydro-1H-perimidine contains a stereocenter at the C2 carbon. nih.gov Without chiral control, this typically yields a racemic mixture (an equal mixture of both enantiomers).

Enantioselective synthesis, which favors the formation of one specific stereoisomer, can be achieved through several approaches: wikipedia.org

Chiral Catalysis : Using a chiral catalyst (metal-based or an organocatalyst) can create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Chiral Pool Synthesis : This approach uses a readily available, enantiomerically pure natural product as a starting material to build the desired chiral molecule. wikipedia.org

While the literature on the asymmetric synthesis of this compound derivatives is specialized, the principles are well-established in heterocyclic chemistry. researchgate.net For example, the use of chiral ligands in copper-catalyzed reactions has been shown to be effective for inducing enantioselectivity in related systems. yok.gov.tr

Combinatorial Approaches to this compound Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and high-throughput synthesis strategies are employed. These methods aim to rapidly produce a large number of structurally related compounds, known as a chemical library, for screening purposes. rsc.org

Diversity-Oriented Synthesis (DOS) : DOS is a strategy that aims to create structurally diverse and complex molecules from a common starting material through divergent reaction pathways. rsc.orgijprs.com Starting with a functionalized perimidine core, different sets of reagents can be applied in parallel to generate a wide array of derivatives, including fused systems and compounds with varied substitution patterns. researchgate.netnih.gov

High-Throughput Synthesis (HTS) : HTS employs automation and parallel processing to perform a large number of chemical reactions simultaneously. researchgate.net Robotic liquid handlers and multi-well reaction plates can be used to set up and run hundreds of variations of a reaction, such as coupling different aldehydes with 1,8-diaminonaphthalene or reacting a single perimidine precursor with a library of building blocks. jstar-research.comrsc.org This is particularly useful for optimizing reaction conditions or for building large libraries for biological screening. researchgate.netjstar-research.com

These approaches are often coupled with high-throughput screening to rapidly assess the properties of the synthesized library, accelerating the discovery of new compounds with valuable applications. mdpi.com

Computational and Theoretical Studies of 9bh Perimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic architecture. For perimidine derivatives, these calculations have been instrumental in elucidating their fundamental chemical characteristics. mdpi.com

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The difference between these two energies, the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. derpharmachemica.comirjweb.com

Theoretical studies on various perimidine and related pyrimidine (B1678525) derivatives, often employing Density Functional Theory (DFT), have calculated these crucial energy values. For instance, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the HOMO and LUMO energies were computed to determine electronic and global reactivity parameters. materialsciencejournal.org A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com This analysis is vital for understanding the intramolecular charge transfer that can occur within the molecule upon photoexcitation. openaccesspub.orgresearchgate.net

The table below presents representative calculated HOMO-LUMO energies and energy gaps for various pyrimidine derivatives from different theoretical studies, illustrating the typical range of these values.

| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | DFT/B3LYP/6-311++G(d,p) |

| Pyrazino[2,3-d]pyrimidine | - | - | 3.8584 | DFT/B3LYP/6-311G |

| Pyrimidine-(pyrrol)n derivatives | -4.61 to -2.99 | - | 4.61 to 2.99 | DFT/B3LYP/6-31G(d,p) |

| Pyrimidine-(furan)n derivatives | - | - | 2.7 to 2.29 | DFT/B3LYP/6-31G(d,p) |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (Compound 2a, gas phase) | - | - | 2.05 | DFT/B3LYP/6-311++G(2d,2p) |

Table 1: Calculated Frontier Molecular Orbital energies and energy gaps for representative pyrimidine-related compounds. Data sourced from various theoretical studies. irjweb.comderpharmachemica.comimist.mamalayajournal.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides the framework for understanding the formation of chemical bonds and the electronic structure of molecules like 9bH-perimidine. According to MO theory, atomic orbitals of the constituent atoms combine to form a set of molecular orbitals that are delocalized over the entire molecule. publish.csiro.au These molecular orbitals are classified as bonding (lower energy) and antibonding (higher energy).

The application of Frontier Molecular Orbital (FMO) theory, a key part of MO theory, is particularly insightful. It posits that chemical reactivity is primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. irjweb.com For this compound, the distribution and symmetry of its HOMO and LUMO determine its behavior in chemical reactions. The HOMO, being the orbital containing the most loosely held electrons, will participate in reactions with electrophiles. Conversely, the LUMO is the primary site for nucleophilic attack. researchgate.net Visualizing the contour plots of these frontier orbitals helps identify the specific atoms or regions within the molecule that are most likely to be involved in electron donation and acceptance. mdpi.comimist.ma

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule is inherently uneven due to the presence of electronegative nitrogen atoms in the heterocyclic rings. This leads to a specific charge distribution that can be calculated and visualized.

Molecular Electrostatic Potential (MEP) mapping is a powerful tool used to illustrate the charge distribution and predict sites of chemical reactivity. researchgate.net An MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are typically associated with lone pairs of electronegative atoms and are favorable sites for electrophilic attack. researchgate.netresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are usually found around hydrogen atoms attached to electronegative atoms and are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would show negative potential (red) around the nitrogen atoms due to their lone pair electrons. researchgate.netlibretexts.org Conversely, the hydrogen atoms bonded to the nitrogens and carbons would exhibit a positive potential (blue). This visualization provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species. mdpi.com

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying polyatomic molecules. materialsciencejournal.org It offers a good balance between accuracy and computational cost, making it suitable for investigating the properties of systems like this compound. DFT methods are frequently used to predict a wide range of properties, from molecular geometries to reaction energetics. science.org.ge

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. mdpi.commdpi.com This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible and the total energy is minimized. openaccesspub.org

For perimidine derivatives, geometry optimization is typically performed using a specific DFT functional, such as the B3LYP hybrid functional, combined with a suitable basis set, like 6-31G(d,p) or 6-311G(d,p). materialsciencejournal.orgresearchgate.net The accuracy of the calculated geometrical parameters, such as bond lengths and angles, can often be validated by comparing them with experimental data from X-ray crystallography, if available. irjweb.commdpi.com In a study on 2-(4-methoxyphenyl)-2, 3-dihydro-1H-perimidine, DFT calculations were used to determine these parameters, which were then compared with data for related molecules. openaccesspub.org Such analyses confirm the planarity of the ring systems and the orientation of any substituents.

Reaction Pathway Prediction and Mechanistic Modeling

In the context of perimidine chemistry, DFT has been used to model synthesis reactions. For example, the mechanism for the synthesis of pyrimidine has been constructed by calculating the structural, energetic, and electronic characteristics of the initial compounds and intermediates. science.org.ge One study modeled the synthesis of 2,4-dioxy-6-methylpyrimidine by calculating the activation energy (ΔE#) and reaction energy (ΔE) for the interaction between malonaldehyde and urea. science.org.ge Another computational study investigated the prebiotic formation of pyrimidine nucleosides, demonstrating how a Mg²⁺ ion could catalyze the reaction by stabilizing the transition state during glycosidic bond formation. nih.gov These mechanistic models are crucial for understanding how these heterocyclic compounds are formed and for designing new, efficient synthetic routes. researchgate.net

Prediction of Spectroscopic Signatures

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules. materialsciencejournal.orgmdpi.com These predictions are crucial for interpreting experimental spectra and confirming molecular structures. mdpi.com The process involves optimizing the molecular geometry of this compound and then calculating vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comderpharmachemica.com

Theoretical vibrational spectra (FT-IR and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. ethz.ch These calculations yield harmonic vibrational frequencies that often correlate well with experimental data, although scaling factors are sometimes applied to improve agreement. mdpi.com For instance, studies on related pyrimidine derivatives have shown that DFT methods, such as B3LYP with basis sets like 6-311G(d,p), can accurately predict vibrational modes. materialsciencejournal.orgderpharmachemica.com The analysis of these modes helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as ring breathing, C-H stretches, and N-H bends. mdpi.com

Similarly, theoretical electronic spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT). uni-potsdam.de This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide information on the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These calculations help elucidate the nature of electronic transitions, such as π-π* transitions common in aromatic systems like perimidine. researchgate.net

NMR spectroscopy is another area where theoretical predictions are valuable. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule, it is possible to predict the chemical shifts. biorxiv.org These theoretical shifts, when compared to experimental values, aid in the complete assignment of the NMR spectrum. biorxiv.orgresearchgate.net

The table below illustrates the type of data generated from computational predictions of spectroscopic signatures for a molecule like this compound, based on methodologies applied to similar compounds. materialsciencejournal.orgderpharmachemica.com

| Spectroscopic Parameter | Computational Method | Predicted Value | Corresponding Experimental Technique |

| Vibrational Frequency (ν₁) | DFT/B3LYP/6-311G(d,p) | ~3100 cm⁻¹ | FT-IR, Raman Spectroscopy |

| Electronic Transition (λmax) | TD-DFT/B3LYP/6-311G(d,p) | ~350 nm | UV-Vis Spectroscopy |

| ¹³C Chemical Shift (C4a) | GIAO/DFT/B3LYP | ~145 ppm | ¹³C NMR Spectroscopy |

| ¹H Chemical Shift (H6) | GIAO/DFT/B3LYP | ~7.5 ppm | ¹H NMR Spectroscopy |

| Note: The values presented in this table are hypothetical examples based on typical results for similar heterocyclic compounds and serve to illustrate the output of computational predictions. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rub.de By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules like this compound, including conformational changes and interactions with their environment. rub.denih.gov These simulations are essential for understanding processes that occur on timescales from femtoseconds to microseconds. nih.govnih.gov

MD simulations can reveal the intrinsic flexibility and conformational dynamics of this compound. In a simulation, the molecule is typically placed in a box of solvent molecules (e.g., water) to mimic solution-phase behavior. The trajectory generated by the simulation shows how the molecule's structure fluctuates around its equilibrium geometry. nih.gov

Key aspects of dynamic behavior that can be analyzed include:

Conformational Flexibility: Analysis of the dihedral angles within the this compound structure over the course of a simulation can identify stable conformations and the energy barriers between them.

Solvent Effects: MD simulations explicitly model the surrounding solvent, allowing for the study of how solvent molecules arrange themselves around the solute and influence its dynamic behavior. nih.gov

Vibrational Motion: The atomic fluctuations in an MD trajectory can be subjected to Fourier analysis to generate a theoretical vibrational spectrum, which can be compared with experimental and DFT-calculated spectra.

The stability of the simulated system is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the molecule's atoms from their initial positions over time. A stable RMSD value indicates that the system has reached equilibrium. nih.gov

The biological and chemical activity of a molecule is often governed by its non-covalent interactions with other molecules. numberanalytics.comchemrxiv.org MD simulations are particularly well-suited for studying these intermolecular forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. numberanalytics.com

For this compound, several types of intermolecular interactions are significant:

Hydrogen Bonding: The N-H groups in the perimidine ring system can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. MD simulations can quantify the occurrence, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solutes. mdpi.com

π-π Stacking: The planar aromatic structure of the perimidine core facilitates π-π stacking interactions with other aromatic molecules. These interactions are crucial in the formation of molecular aggregates and play a role in the properties of materials derived from perimidine. mdpi.commdpi.com DFT studies on related perimidine dimers have shown the considerable stability of such π-dimers. mdpi.com

Computational tools can analyze the simulation trajectory to identify and characterize these interactions, providing insights into the molecular recognition processes and self-assembly behavior of this compound. chemrxiv.orgmdpi.com

Dynamic Behavior of this compound Systems

Prediction of Physicochemical Parameters via Computational Methods

Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models and direct calculations based on electronic structure, are widely used to predict the physicochemical properties of chemical compounds. americanpharmaceuticalreview.comnih.govnih.gov These predictions are vital in fields like drug discovery and materials science for screening large numbers of compounds and prioritizing them for synthesis and experimental testing. americanpharmaceuticalreview.com

For this compound, key physicochemical parameters can be estimated as follows:

Octanol-Water Partition Coefficient (logP): This parameter measures a compound's lipophilicity. Computational methods predict logP by calculating the free energy of transferring the molecule from a water phase to an octanol (B41247) phase. mdpi.com DFT calculations using continuum solvation models (like SMD) can be employed for this purpose. mdpi.com Alternatively, QSPR models use molecular descriptors derived from the 2D or 3D structure to correlate with experimental logP values of a training set of molecules. nih.gov

Aqueous Solubility (logS): Predicting water solubility is challenging but crucial. Computational approaches often rely on QSPR models that link molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to experimental solubility data. nih.gov

pKa: The pKa value indicates the acidity or basicity of a compound. Computational prediction of pKa involves calculating the free energy change associated with the deprotonation or protonation of the molecule in solution. This is often done using thermodynamic cycles in combination with quantum mechanical calculations.

Electronic Properties: DFT calculations are used to determine fundamental electronic properties. materialsciencejournal.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgderpharmachemica.com Other related properties like ionization potential, electron affinity, and electronegativity can also be derived from these orbital energies. rsc.orgajchem-b.com

The following table summarizes key physicochemical parameters and the computational methods used for their prediction.

| Physicochemical Parameter | Description | Computational Prediction Method | Typical Application |

| logP | Octanol-water partition coefficient; measure of lipophilicity. | QSPR, DFT with solvation models. nih.govmdpi.com | Drug absorption modeling, environmental fate. americanpharmaceuticalreview.com |

| logS | Aqueous solubility; concentration in a saturated aqueous solution. | QSPR models based on molecular descriptors. nih.gov | Formulation development, bioavailability. |

| pKa | Acid dissociation constant; measure of acidity/basicity. | Free energy calculations via thermodynamic cycles. | Predicting ionization state at physiological pH. |

| HOMO/LUMO Energy Gap | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | Density Functional Theory (DFT). materialsciencejournal.org | Indicator of chemical reactivity and stability. derpharmachemica.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Density Functional Theory (DFT). ajchem-b.com | Predicting intermolecular interactions. |

| This table provides a general overview of predictable parameters and the methods used. |

Advanced Applications of 9bh Perimidine Frameworks in Chemical Science and Technology

9bH-Perimidine in Catalysis

The perimidine core, particularly in its reduced 2,3-dihydro-1H-perimidine form, serves both as a ligand for transition metals and as a target for organocatalytic synthesis, highlighting its versatility in the catalytic domain.

As Ligands in Transition Metal Catalysis

Perimidine derivatives have been successfully employed as ligands in transition metal catalysis, largely due to the coordinating ability of their nitrogen atoms. These ligands can stabilize metal centers and influence the catalytic activity and selectivity of the resulting complexes.

One notable application is in the development of light-harvesting complexes. For instance, 2-(2-thienyl)perimidines have been used to create cyclometalated iridium(III) complexes. mdpi.com These perimidine-based "antenna" ligands facilitate intense low-energy absorption in the visible spectral range, a property derived from charge transfer between the electron-donating perimidine and other parts of the molecule. mdpi.com The resulting cationic iridium(III) complex, featuring two 2-arylperimidine ligands, shows potential for use in solar cells and photocatalysis. mdpi.com

Furthermore, 2,3-dihydro-1H-perimidine derivatives have been identified as effective carbene pincer ligands. mdpi.com Other research has focused on synthesizing transition metal complexes with 1H-perimidine-2-thiol derivatives, involving metals such as Copper (II), Silver (I), Cobalt (II), and Ruthenium (III), for potential applications in catalysis and medicinal chemistry. researchgate.net The synthesis of perimidine derivatives itself can be catalyzed by transition metals, such as the cobalt(II)-catalyzed synthesis via acceptorless dehydrogenative annulation, which underscores the intimate relationship between the perimidine framework and transition metal chemistry. rsc.org

Table 1: Examples of Perimidine-Based Ligands in Transition Metal Catalysis

| Ligand Type | Metal Center | Application/Finding | Reference |

|---|---|---|---|

| 2-(2-thienyl)perimidine | Iridium(III) | "Antenna" ligand for light-harvesting complexes for potential use in photocatalysis. | mdpi.com |

| 1H-Perimidine-2-thiol | Copper(II), Silver(I), Cobalt(II), Ruthenium(III) | Synthesis of new transition metal complexes with potential catalytic activities. | researchgate.net |

Role in Organocatalytic Systems

The synthesis of the perimidine skeleton is an area where organocatalysis has been applied with significant success. Organocatalysts are valued for being metal-free, environmentally benign, and often allowing for mild reaction conditions. ias.ac.in

Squaric acid has emerged as a particularly effective organocatalyst for producing 2,3-dihydro-1H-perimidines. ias.ac.inrsc.org It is a dibasic organic acid that is highly acidic in water, soluble, and can be recovered and reused for several cycles without a significant loss of activity. ias.ac.inrsc.org The synthesis typically involves the condensation of 1,8-diaminonaphthalene (B57835) with various ketones in water, an environmentally friendly solvent. ias.ac.in The plausible mechanism involves the activation of the carbonyl carbon by the acid catalyst, facilitating the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. ias.ac.innih.gov

Other organo- and solid-acid catalysts have also been proven effective:

Amberlyst-15 , a solid acidic resin, serves as a heterogeneous catalyst that is easily recoverable and reusable. colab.ws

Bis(oxalato)boric acid (HBOB) is a solid acid catalyst that provides an alternative to conventional acid-catalyzed thermal processes, often resulting in shorter reaction times. researchgate.net

These organocatalytic systems offer green, efficient, and high-yield pathways to the 2,3-dihydro-1H-perimidine core structure, which is a precursor to fully aromatic perimidines and a valuable scaffold in its own right. ias.ac.incolab.ws

Table 2: Organocatalysts for the Synthesis of 2,3-Dihydro-1H-perimidines

| Organocatalyst | Key Features | Solvent | Reference |

|---|---|---|---|

| Squaric Acid | Metal-free, eco-friendly, reusable, low catalyst loading. | Water | ias.ac.inrsc.org |

| Amberlyst-15 | Heterogeneous, easily recoverable, reusable. | Not specified | colab.ws |

Catalytic Activity in Organic Synthesis

The synthesis of the perimidine framework is a testament to the broad range of catalytic methods available in modern organic synthesis. The most common route involves the cyclocondensation of 1,8-diaminonaphthalene with a one-carbon unit, typically from an aldehyde or ketone. nih.govmaterialsciencejournal.org A diverse array of catalysts has been developed to facilitate this transformation efficiently and under various conditions.

Metal-catalyzed synthesis is a prominent approach. Catalysts such as BiCl₃, RuCl₃, Yb(OTf)₃, and InCl₃ have been used to promote the reaction between 1,8-diaminonaphthalene and carbonyl compounds. nih.govmaterialsciencejournal.orgacademie-sciences.fr Indium(III) chloride (InCl₃), in particular, has been noted as a mild and effective catalyst for synthesizing spiro-perimidine derivatives in water. academie-sciences.fr

In recent years, nanocatalysis has offered new possibilities, providing catalysts with high surface area and reactivity. Several nano-catalysts have been applied to perimidine synthesis, including:

nano-CuY zeolite materialsciencejournal.org

nano-silica sulfuric acid (NSSA) materialsciencejournal.orgresearchgate.net

Fe₃O₄-based magnetic nanoparticles (e.g., Fe₃O₄@zeolite-SO₃H, Fe₃O₄@NCs/BF₀.₂) materialsciencejournal.orgresearchgate.net

These methods often feature mild reaction conditions, high yields, and simple work-up procedures, with some catalysts being reusable. materialsciencejournal.orgresearchgate.net Both solvent-free conditions and green solvents like water and ethanol (B145695) are commonly employed, aligning with the principles of green chemistry. ias.ac.inmaterialsciencejournal.org

Table 3: Selected Catalytic Systems for the Synthesis of Perimidine Derivatives

| Catalyst Type | Specific Catalyst Example | Substrates | Key Advantages | Reference |

|---|---|---|---|---|